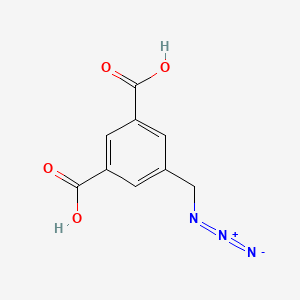
5-(Azidomethyl)isophthalic acid
Vue d'ensemble
Description
5-(Azidomethyl)isophthalic acid is a useful research compound. Its molecular formula is C9H7N3O4 and its molecular weight is 221.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(Azidomethyl)isophthalic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Azidomethyl)isophthalic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Inhibition of Glutamate Dehydrogenase
5-Substituted isophthalic acids, a category including 5-(Azidomethyl)isophthalic acid, have been found to effectively inhibit bovine liver glutamate dehydrogenase, similar to the parent compound isophthalic acid (Boots et al., 1976).
Catalytic Applications
Metal-organic frameworks with pyridyl-based isophthalic acid, akin to 5-(Azidomethyl)isophthalic acid, show potential in solvent-free microwave-assisted peroxidative oxidation of alcohols and the nitroaldol reaction (Karmakar et al., 2016).
Potential in Drug Development
Derivatives of isophthalic acid, including 5-(Azidomethyl)isophthalic acid, are being explored as C1 domain ligands, which can be used as research tools or modified for potential drug development (Boije af Gennäs et al., 2009).
Photosensitive Materials
Photosensitive polyarylates based on 5-azido-isophthalic acid, a related compound, exhibit large enough photosensitivity for practical use in negative-type materials (Vainer & Zuyeva, 1973).
Anticancer Properties
Novel phthalic-based anticancer tyrosine kinase inhibitors, which could be synthesized using compounds like 5-(Azidomethyl)isophthalic acid, show promising activity against various cancer cell lines (Kalinichenko et al., 2023).
Photoluminescence and Magnetic Properties
Metal-organic frameworks based on 5-(1H-tetrazol-5-yl)isophthalic acid, a derivative, exhibit intense photoluminescence and antiferromagnetic properties (Calahorro et al., 2013).
Propriétés
IUPAC Name |
5-(azidomethyl)benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c10-12-11-4-5-1-6(8(13)14)3-7(2-5)9(15)16/h1-3H,4H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNHXKUKTWJLEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)C(=O)O)CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Azidomethyl)isophthalic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





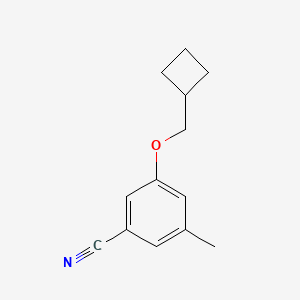
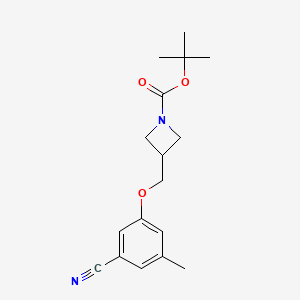



![4,6-Dichloro-3-iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8154832.png)
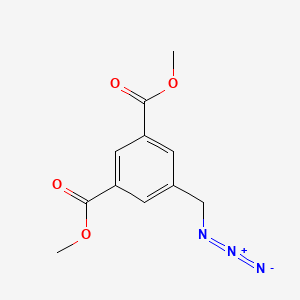


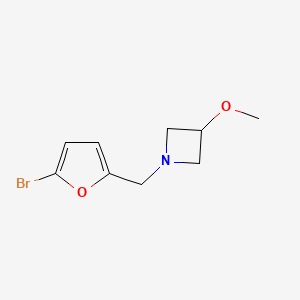

![[1-(5-Bromo-furan-2-ylmethyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B8154875.png)